molecular formula C14H22N4O B2562337 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034228-16-3

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2562337
CAS No.: 2034228-16-3
M. Wt: 262.357
InChI Key: GTFBPJBUWJYZFU-UHFFFAOYSA-N
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Description

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound featuring a complex structure that includes a piperidine ring, a pyridine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-piperidone, reductive amination with pyridine-3-carbaldehyde can yield the desired piperidine derivative.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the piperidine derivative with ethyl isocyanate under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable processes such as:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the urea moiety or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic compounds, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with the pyridine ring at a different position.

    1-Ethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with the pyridine ring at the 4-position.

Uniqueness

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-ethyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-16-14(19)17-10-12-5-8-18(9-6-12)13-4-3-7-15-11-13/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBPJBUWJYZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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